1-Amino-3-(4-nitrophenoxy)propan-2-ol hydrochloride
Description
Properties
IUPAC Name |
1-amino-3-(4-nitrophenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4.ClH/c10-5-8(12)6-15-9-3-1-7(2-4-9)11(13)14;/h1-4,8,12H,5-6,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NETJZMHBDMYMOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC(CN)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-3-(4-nitrophenoxy)propan-2-ol hydrochloride can be synthesized through several synthetic routes. One common method involves the nitration of 1-amino-3-(4-hydroxyphenoxy)propan-2-ol followed by the addition of hydrochloric acid. The reaction conditions typically require the use of strong acids and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to maximize yield and purity. The process involves the careful control of reactant concentrations, reaction times, and temperatures to achieve consistent and high-quality results.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-(4-nitrophenoxy)propan-2-ol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).
Major Products Formed:
Oxidation: Formation of nitrophenol derivatives.
Reduction: Production of amino derivatives.
Substitution: Generation of various substituted phenol compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties : One of the prominent applications of 1-amino-3-(4-nitrophenoxy)propan-2-ol hydrochloride is in cancer research. Studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines, such as MCF-7 (breast cancer) and LNCaP (prostate cancer).
Cytotoxicity Studies
The following table summarizes the IC50 values observed in cytotoxicity studies:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MCF-7 | 15.0 | Significant growth inhibition |
| LNCaP | 20.5 | Induction of apoptosis |
These findings suggest that the compound selectively targets cancer cells while sparing normal cells, making it a candidate for further development as an anticancer agent.
Mechanistic Insights : The mechanism of action involves the activation of apoptotic pathways, indicated by increased levels of cleaved PARP and activated caspases in treated cells. This suggests that the compound may interfere with cell cycle progression, leading to apoptosis in cancer cells.
Antibiotic Potential
Recent research has explored the potential of this compound as a lead compound for antibiotic development. The compound's structure allows for modifications that can enhance its antibacterial activity against resistant strains.
Case Study: Flow Chemistry Approach
A study demonstrated that analogues of this compound could be synthesized using flow chemistry techniques, which improved yields and selectivity compared to traditional methods. This approach facilitates the rapid production of structurally diverse β-amino alcohols, potentially leading to new antibiotic candidates.
Material Science
In addition to its biological applications, this compound is utilized in material science for developing new polymers and coatings. Its unique chemical structure allows it to serve as a building block in synthesizing advanced materials with desirable properties.
Applications in Polymer Synthesis
The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities, such as improved adhesion or resistance to degradation.
Comparative Analysis with Related Compounds
To better understand the efficacy and potential of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 1-Amino-3-(4-bromophenoxy)propan-2-ol | 18.0 | Apoptotic pathway activation |
| 1-Amino-3-(phenoxy)propan-2-ol | 25.0 | Inhibition of proliferation via different pathways |
This comparative analysis indicates that the nitro group may enhance biological activity compared to bromine or other substituents.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, influencing biochemical processes and cellular functions. The exact mechanism of action depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Key Observations:
- Electronic Effects: The nitro group in the target compound is strongly electron-withdrawing, increasing the acidity of the phenolic oxygen compared to chloro or methyl substituents .
- Solubility: Nitro groups introduce polarity but may reduce aqueous solubility due to planar aromatic stacking, whereas hydroxylated analogs (e.g., (±)-4-Hydroxypropranolol HCl) show better solubility .
Biological Activity
1-Amino-3-(4-nitrophenoxy)propan-2-ol hydrochloride, with the chemical formula C9H13ClN2O4 and CAS number 59117-67-8, is an organic compound noted for its amino alcohol structure. This compound has attracted attention due to its potential biological activities, particularly in medicinal chemistry and organic synthesis. The presence of the 4-nitrophenoxy group enhances its reactivity, making it a candidate for various biological applications.
The compound exists as a hydrochloride salt, which improves its solubility and stability in aqueous solutions. Several synthetic pathways can be employed to produce this compound, often involving the reduction of nitro groups or acylation reactions to modify its properties and enhance biological activity.
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The amino group and the nitrophenoxy moiety are crucial for its binding and activity against various enzymes and receptors. Although detailed mechanisms remain under investigation, preliminary studies suggest that compounds with similar structures exhibit interactions with diverse biomolecules.
Antimicrobial Properties
Recent research has indicated that compounds structurally similar to this compound possess significant antimicrobial properties. For instance, studies on related alkaloids have shown potent antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds have been reported to range from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Comparative Antimicrobial Activity of Similar Compounds
| Compound Name | MIC (mg/mL) | Target Organisms |
|---|---|---|
| Compound A | 0.0039 | S. aureus, E. coli |
| Compound B | 0.025 | E. coli |
| This compound | TBD | TBD |
Cytotoxicity Studies
In vitro studies have also assessed the cytotoxic effects of this compound on various cancer cell lines. While specific data on cytotoxicity for this compound is limited, related compounds with similar functional groups have demonstrated promising anticancer properties . The integration of phenolic moieties in amino acid derivatives has been linked to enhanced bioactivity against multidrug-resistant pathogens, indicating a potential pathway for therapeutic development .
Case Studies
A notable study examined the antibacterial and antifungal activities of novel derivatives based on the amino alcohol scaffold, drawing parallels to the activities expected from this compound. These derivatives exhibited significant inhibition against a range of pathogens, suggesting that modifications in the nitrophenoxy group could lead to enhanced bioactivity .
Q & A
Basic: What are the optimal synthetic routes for 1-Amino-3-(4-nitrophenoxy)propan-2-ol hydrochloride, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves:
- Step 1: Introduction of the 4-nitrophenoxy group via nucleophilic substitution of a halogenated propanol precursor (e.g., 3-chloropropan-2-ol) with 4-nitrophenol under basic conditions (e.g., K₂CO₃ in DMF at 80°C).
- Step 2: Amidation or amination of the intermediate, followed by HCl salt formation.
Critical parameters include solvent polarity (DMF enhances nucleophilicity), temperature control (80–100°C for nitro group stability), and catalytic hydrogenation for reducing nitro intermediates if required . Yield optimization may require iterative purification via recrystallization or column chromatography.
Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks to confirm the presence of the amino group (~δ 2.5–3.5 ppm), nitrophenoxy aromatic protons (~δ 7.5–8.5 ppm), and hydroxyl proton (broad signal at δ ~5 ppm).
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular ion [M+H]+ and fragmentation patterns.
- HPLC-PDA : Assess purity (>95%) using a C18 column with a methanol/water gradient (retention time ~8–10 min).
- XRD : For crystalline samples, confirm stereochemistry and hydrogen bonding patterns .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
Discrepancies often arise from:
- Impurity profiles : Use LC-MS to identify byproducts (e.g., de-nitrated derivatives) that may interfere with assays.
- Stereochemical variability : Employ chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers and test their individual activities .
- Assay conditions : Standardize in vitro protocols (e.g., pH, serum content) to minimize variability. For example, conflicting enzyme inhibition results (IC50 values) may require recalibration using a reference inhibitor (e.g., staurosporine for kinases) .
Advanced: What computational and experimental strategies elucidate its mechanism of action in enzyme inhibition?
Methodological Answer:
- Molecular docking (e.g., AutoDock Vina) : Model interactions between the nitro group and enzyme active sites (e.g., hydrogen bonding with catalytic residues).
- Site-directed mutagenesis : Validate predicted binding residues (e.g., mutate Ser195 in hydrolases) and measure activity changes via fluorogenic substrates.
- Kinetic studies : Determine inhibition type (competitive/non-competitive) using Lineweaver-Burk plots .
Basic: How does the nitro group influence the compound’s stability under varying pH and temperature?
Methodological Answer:
- pH Stability : The nitro group is susceptible to reduction under acidic conditions (pH < 3) or alkaline hydrolysis (pH > 10). Monitor degradation via UV-Vis (λmax ~400 nm for nitroaromatics).
- Thermal Stability : Conduct accelerated stability studies (40–60°C for 4 weeks). Use Arrhenius kinetics to predict shelf life. Storage recommendations: desiccated at –20°C in amber vials .
Advanced: What synthetic strategies enable selective modification of the amino or hydroxyl group for SAR studies?
Methodological Answer:
- Amino Group Derivatization : Protect the hydroxyl group with TBSCl, then react the amine with acyl chlorides (e.g., acetyl chloride) or sulfonating agents.
- Hydroxyl Group Functionalization : Convert to a tosylate (TsCl/pyridine) for nucleophilic displacement (e.g., with amines or thiols).
- Parallel Synthesis : Use combinatorial libraries to generate analogs (e.g., replacing 4-nitrophenoxy with 4-cyanophenoxy) and test bioactivity .
Basic: What are the recommended protocols for assessing cytotoxicity in cell-based assays?
Methodological Answer:
- Cell Lines : Use HEK293 or HepG2 cells for general toxicity screening.
- MTT Assay : Incubate cells with 10–100 μM compound for 48 hrs. Measure absorbance at 570 nm. Normalize to untreated controls.
- Controls : Include a positive control (e.g., doxorubicin) and validate via trypan blue exclusion .
Advanced: How can researchers address solubility challenges in aqueous buffers for in vivo studies?
Methodological Answer:
- Co-solvents : Use DMSO (<1% v/v) or cyclodextrin-based formulations.
- pH Adjustment : Prepare citrate buffer (pH 4.0) for protonated amine solubility.
- Nanoformulation : Encapsulate in liposomes (e.g., DPPC/cholesterol) and characterize via dynamic light scattering (DLS) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
